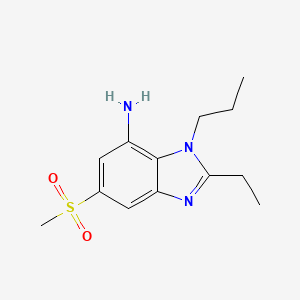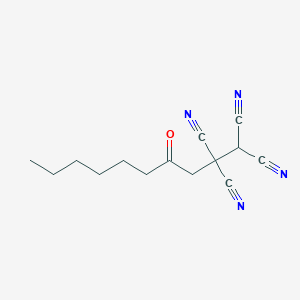![molecular formula C17H15ClN2O3 B14362244 N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide CAS No. 92311-63-2](/img/no-structure.png)
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-oxoazetidine ring, a benzamide group, and a 3-chloro-2-(2-methoxyphenyl) substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide typically involves the following steps:
Formation of the 4-oxoazetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-2-(2-methoxyphenyl) group: This step involves the substitution of the hydrogen atom at the 3-position of the azetidine ring with a 3-chloro-2-(2-methoxyphenyl) group.
Attachment of the benzamide group: The final step involves the condensation of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is unique due to its specific substitution pattern and the presence of the 4-oxoazetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
| 92311-63-2 | |
分子式 |
C17H15ClN2O3 |
分子量 |
330.8 g/mol |
IUPAC名 |
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-13-10-6-5-9-12(13)15-14(18)17(22)20(15)19-16(21)11-7-3-2-4-8-11/h2-10,14-15H,1H3,(H,19,21) |
InChIキー |
QMIPCGADMATNHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)


![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)

